![molecular formula C12H11N3 B2958499 2,4-二甲基嘧啶并[1,2-b]吲唑 CAS No. 54167-66-7](/img/structure/B2958499.png)

2,4-二甲基嘧啶并[1,2-b]吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

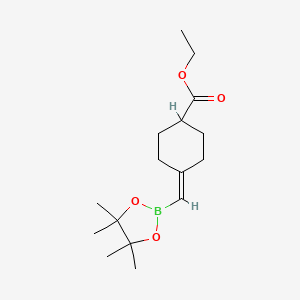

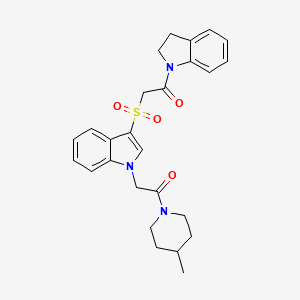

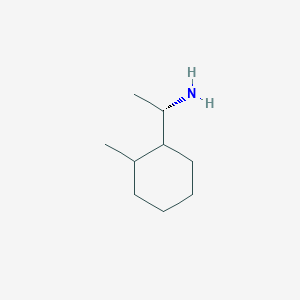

2,4-Dimethylpyrimido[1,2-b]indazole is a chemical compound with the molecular formula C12H11N3 . It is a derivative of indazole, which is an important heterocyclic system containing a benzene and a pyrazole ring .

Synthesis Analysis

The synthesis of 2,4-Dimethylpyrimido[1,2-b]indazole involves a process known as I2-DMSO-mediated and substrate-controlled regioselective [4 + 2] cyclization . This method is efficient and has a wide substrate scope . More than 60 pyrimidio[1,2-b]indazole derivatives have been synthesized, providing a new methodology for constructing related molecules .Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrimido[1,2-b]indazole consists of a pyrimidio[1,2-b]indazole skeleton . The average mass of the molecule is 197.236 Da, and the monoisotopic mass is 197.095291 Da .Chemical Reactions Analysis

The chemical reactions involving 2,4-Dimethylpyrimido[1,2-b]indazole are primarily centered around its synthesis. The I2-DMSO-mediated and substrate-controlled regioselective [4 + 2] cyclization is a key reaction in the synthesis of this compound .科学研究应用

合成和化学性质

利用多米诺反应开发了一种新颖且高效的无金属区域选择性嘧啶并稠合吲唑合成方法,包括 2,4-二甲基嘧啶并[1,2-b]吲唑类似物。这种合成方法突出了该化合物在生成各种嘧啶并吲唑荧光团和相关化合物方面的潜力,展示了其在荧光研究和自由基清除剂中的应用。该方法利用无金属环境,表明其在化学合成中具有环境和经济效益 (J. Palaniraja et al., 2016).

生物活性和医学应用

研究发现嘧啶并[1,2-b]吲唑家族的衍生物具有显着的生物活性,包括杀菌和除草剂特性。这些发现表明在农业中具有潜在的应用,用于害虫控制和生长调节剂,突出了该化合物超越单纯化学兴趣的多功能性 (Tu Mei-ling, 2007).

另一项关于包括吲唑衍生物在内的各种杂环二唑的结构和电子参数的研究强调了它们在酸性条件下对铁的缓蚀性能。这突出了该化合物在材料科学和工程中的潜在应用,特别是在腐蚀防护和表面保护技术中 (K. Babić-Samardžija et al., 2005).

药物开发

在药物领域,与 2,4-二甲基嘧啶并[1,2-b]吲唑相关的 novel 吡唑和吲唑被确定为一氧化氮受体可溶性鸟苷酸环化酶的有效激活剂。这一发现为开发新的治疗剂开辟了道路,特别是在治疗心血管疾病和与血小板聚集相关的疾病方面。该研究突出了该化合物在创造具有改善的药代动力学特征和治疗指数的药物中的潜在作用 (D. Selwood et al., 2001).

未来方向

Indazole derivatives, including 2,4-Dimethylpyrimido[1,2-b]indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted indazoles, given their broad spectrum of pharmacological activities .

作用机制

Target of Action

Compounds with similar structures, such as indazoles, have been found to exhibit a wide variety of biological properties . They have been used as anti-inflammatory agents, antimicrobial agents, antiHIV agents, anticancer agents, hypoglycemic agents, antiprotozoal agents, antihypertensive agents, and more .

Mode of Action

For instance, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Biochemical Pathways

For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and other biological processes .

Result of Action

Indazole derivatives have been shown to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

属性

IUPAC Name |

2,4-dimethylpyrimido[1,2-b]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-8-7-9(2)15-12(13-8)10-5-3-4-6-11(10)14-15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIBOZOJVJURDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C3C=CC=CC3=NN12)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2958417.png)

![N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2958421.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958422.png)

![1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-nitro-1H-imidazole](/img/structure/B2958425.png)

![N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2958438.png)